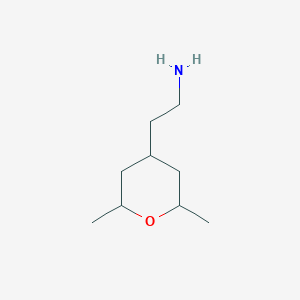

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-(2,6-dimethyloxan-4-yl)ethanamine |

InChI |

InChI=1S/C9H19NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3-6,10H2,1-2H3 |

InChI Key |

PZKMLLCMEBJHKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,6 Dimethyloxan 4 Yl Ethan 1 Amine and Its Derivatives

Strategies for Stereocontrolled Construction of the 2,6-Dimethyloxane Ring System

The creation of the 2,6-disubstituted tetrahydropyran (B127337) core with defined stereochemistry is paramount. Various strategies have been developed to address this, ranging from the cyclization of acyclic precursors to the use of chiral catalysts to induce asymmetry.

Intramolecular cyclization is a powerful strategy for forming cyclic ethers. gatech.edu The silyl-Prins cyclization, for example, involves the reaction of an alkenol with an aldehyde, catalyzed by a Lewis acid, to generate an oxocarbenium ion that undergoes cyclization. mdpi.com This method can produce 2,6-disubstituted dihydropyrans with high stereoselectivity, which can then be reduced to the desired saturated oxane ring. mdpi.com The stereochemical outcome is often dictated by the tendency of substituents to occupy equatorial positions in a chair-like transition state to minimize steric repulsion. mdpi.com

Another approach involves the intramolecular oxy-Michael cyclization. mdpi.com This can be seen in reactions where intermediates, formed via Knoevenagel-type condensation, undergo cyclization to form dihydropyran-4-ones. mdpi.com These ketones are versatile intermediates for further functionalization.

| Cyclization Method | Precursors | Catalyst/Reagent | Key Feature |

| Silyl-Prins Cyclization | Alkenylsilyl alcohol, Aldehyde | Lewis Acid (e.g., TMSOTf) | Forms oxocarbenium ion; high stereoselectivity via chair-like transition state. mdpi.com |

| Intramolecular oxy-Michael Addition | Acyclic phosphonate (B1237965) derivatives | Base (e.g., K2CO3), Lewis Acid (e.g., BF3·Et2O) | Forms dihydropyran-4-one intermediates suitable for further modification. mdpi.com |

Chiral pool synthesis utilizes readily available enantiopure starting materials to construct complex target molecules. A precursor like (2R,6S)-2,6-dimethyloxan-4-one serves as an ideal starting point, as the core heterocyclic structure with the desired relative stereochemistry is already established. The synthesis of such pyranone intermediates can be achieved through various means, including Michael additions to dihydropyranone systems. nih.gov For instance, the addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, preferentially through axial attack, leading to trans-2,6-disubstituted tetrahydropyran-4-ones. nih.gov

Once the chiral ketone is obtained, it becomes a versatile building block. The carbonyl group at the C-4 position is a key handle for introducing the ethan-1-amine side chain through methodologies discussed in section 2.2.

Catalytic asymmetric synthesis offers an efficient route to chiral compounds without relying on stoichiometric chiral reagents or resolving racemic mixtures. oiccpress.com Various catalytic systems have been developed for the asymmetric construction of 2,6-disubstituted pyrans.

One notable method involves the convergent union of two different aldehydes with a silyl-stannane reagent. nih.gov This two-step process begins with a catalytic asymmetric allylation of the first aldehyde, followed by a TMSOTf-promoted annulation with the second aldehyde. nih.gov This sequence rapidly assembles the 2,6-cis-tetrahydropyran ring with high enantioselectivity. nih.gov Another powerful strategy is the palladium-catalyzed carboamination of unsaturated amines with aryl halides, which has been successfully applied to the asymmetric synthesis of cis-2,6-disubstituted six-membered rings like piperazines, demonstrating its potential for oxane synthesis. nih.gov

| Catalytic Method | Reagents | Catalyst System | Outcome |

| Asymmetric Pyran Annulation | Two different aldehydes, 2-(trimethylsilylmethyl)allyltri-n-butylstannane | BINOL titanium tetraisopropoxide (BITIP) | High yields and enantioselectivity for cis-2,6-disubstituted pyrans. nih.gov |

| Pd-Catalyzed Carboamination | N1-aryl-N2-allyl-1,2-diamine, Aryl bromide | Palladium catalyst | Forms cis-2,6-disubstituted six-membered rings with high diastereomeric ratio and >97% ee. nih.gov |

Methodologies for Introducing the Ethan-1-amine Moiety

With the stereocontrolled 2,6-dimethyloxane ring in hand, the next critical step is the installation of the ethan-1-amine side chain at the C-4 position. This is typically achieved by transforming a carbonyl or nitrile precursor.

Reductive amination is a highly versatile and widely used method for forming C-N bonds by converting a carbonyl group into an amine. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine (often ammonia (B1221849) for primary amines) to form an intermediate imine, which is then reduced in situ. wikipedia.orgnih.gov

Starting from a ketone precursor like (2R,6S)-2,6-dimethyloxan-4-one, a two-carbon chain must first be installed before the amination step. This can be achieved via reactions such as the Horner-Wadsworth-Emmons olefination to introduce an ethylidene group, which can then be converted to the corresponding aldehyde. This aldehyde precursor can then undergo direct reductive amination.

A key aspect of this method is the choice of reducing agent, which must selectively reduce the imine intermediate without affecting the precursor carbonyl group. nih.gov Sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose. organic-chemistry.org It is less reactive than sodium borohydride (B1222165) and can preferentially reduce imines even in the presence of aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com

| Reducing Agent | Substrates | Solvent | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | 1,2-Dichloroethane (DCE), THF | Mild and selective; tolerates many functional groups; high yields. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol | Selectively reduces iminium ions at acidic pH; effective but involves cyanide. masterorganicchemistry.com |

| Catalytic Hydrogenation | Aldehydes, Ketones | Varies | Can be used, but may require optimization to avoid side reactions. wikipedia.org |

An alternative and robust pathway to primary amines is through the reduction of a nitrile group. mdpi.com This strategy requires the initial synthesis of a precursor such as 2-(2,6-dimethyloxan-4-yl)acetonitrile. This nitrile intermediate can be prepared from the corresponding ketone via a Wittig-type reaction or by nucleophilic substitution on a C4-substituted oxane bearing a suitable leaving group (e.g., a tosylate or halide) with a cyanide salt.

Once the nitrile is formed, it can be reduced to the target ethan-1-amine. Several powerful reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice that reliably reduces nitriles to primary amines. chemguide.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney nickel, palladium, or platinum is another widely used industrial method. wikipedia.org However, care must be taken during catalytic hydrogenation, as intermediate imines can sometimes react further to form secondary or tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com

| Reduction Method | Reagent(s) | Typical Conditions |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., diethyl ether), followed by acidic workup. chemguide.co.uk |

| Catalytic Hydrogenation | H₂ gas with Raney Nickel, Pd, or Pt catalyst | Elevated temperature and pressure. wikipedia.org |

| Borane Reduction | Diborane (B₂H₆) or Borane complexes (e.g., BH₃-THF) | THF, often with heating. commonorganicchemistry.comorganic-chemistry.org |

Nucleophilic Substitution Reactions with Halide Intermediates

The synthesis of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine and its analogs can be effectively achieved through nucleophilic substitution reactions involving key halide intermediates. This strategy typically involves the displacement of a halide leaving group by a nitrogen-based nucleophile. A common approach begins with the synthesis of a 4-(2-haloethyl)-2,6-dimethyloxane precursor, where the halogen is typically bromine or iodine due to their excellent leaving group ability.

This halide intermediate can then be subjected to amination using various nitrogen nucleophiles. The choice of nucleophile can be tailored to the specific synthetic requirements, influencing factors such as reaction conditions and the need for subsequent deprotection steps. For instance, direct amination with ammonia can be used, though this often leads to a mixture of primary, secondary, and tertiary amines. To circumvent this, a protected form of ammonia, such as sodium azide (B81097), is often preferred. The resulting azide can be cleanly reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another robust method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the nitrogen source. This method effectively prevents over-alkylation and reliably yields the primary amine after a subsequent hydrolysis or hydrazinolysis step. The versatility of this approach allows for the introduction of the amine functionality late in the synthetic sequence. The table below summarizes various nitrogen nucleophiles and typical conditions for this transformation.

| Nucleophile | Reagent(s) | Typical Conditions | Subsequent Steps Required |

| Ammonia | NH₃ | High pressure, elevated temperature | Purification from byproducts |

| Azide | Sodium Azide (NaN₃) | DMF or DMSO, 50-100 °C | Reduction (e.g., LiAlH₄, H₂/Pd) |

| Phthalimide | Potassium Phthalimide | DMF, reflux | Hydrolysis or Hydrazinolysis |

| Benzylamine | Benzylamine | Base (e.g., K₂CO₃), MeCN, reflux | Hydrogenolysis (H₂/Pd-C) |

These nucleophilic substitution strategies provide reliable and adaptable routes to the target amine, with the choice of specific reagents depending on the desired scale, purity requirements, and the presence of other functional groups in the molecule.

Multicomponent Reactions for Concurrent Ring and Side Chain Formation

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient strategy for constructing complex molecules like this compound. nih.govresearchgate.net This approach is advantageous due to its high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.net While a specific MCR for the direct synthesis of the target compound is not prominently documented, established MCR methodologies for forming substituted tetrahydropyran rings can be conceptually adapted.

A hypothetical MCR approach could involve an oxo-Diels-Alder reaction or a Prins-type cyclization cascade. For instance, a four-component reaction could be envisioned starting with two equivalents of an aldehyde (e.g., acetaldehyde), a homoallylic alcohol derivative, and a nitrogen-containing component. The reaction, promoted by a Lewis or Brønsted acid catalyst, could proceed through a cascade of bond-forming events to assemble the 2,6-dimethyloxan ring while simultaneously incorporating a nitrogen-functionalized side chain at the C4 position.

Isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, are powerful tools for creating complex structures, although they are more commonly used for synthesizing peptide-like molecules. nih.gov However, a creative adaptation involving a γ-ketoacid or a related bifunctional reactant could potentially lead to the formation of fused heterocyclic systems that, upon further transformation, yield the desired oxane structure. nih.gov The development of such a novel MCR would represent a significant advancement, enabling the rapid and convergent synthesis of the this compound scaffold.

Synthetic Routes to Stereoisomers of this compound

The this compound structure contains multiple stereocenters, making the control of its stereochemistry a critical aspect of its synthesis. The development of stereoselective routes is essential for accessing specific diastereomers and enantiomers, which is often crucial in fields like medicinal chemistry.

Diastereoselective Control in Side Chain Elongation

Achieving diastereoselective control during the elongation of the side chain at the C4 position relies on leveraging the stereochemical information already present in the 2,6-dimethyloxan ring. This substrate-controlled approach uses the existing stereocenters at C2 and C6 to direct the stereochemical outcome of reactions at C4.

One common strategy involves the conversion of a 4-substituted oxane precursor, such as 2,6-dimethyloxan-4-one or 2,6-dimethyloxan-4-carbaldehyde, into the desired ethanamine side chain. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate ester on the 4-carbaldehyde can generate an α,β-unsaturated intermediate. Subsequent diastereoselective reduction of the double bond, often achieved through catalytic hydrogenation, can be influenced by the steric bulk of the existing methyl groups at C2 and C6, favoring the delivery of hydrogen from the less hindered face.

Alternatively, the addition of a two-carbon nucleophile to the 4-carbaldehyde or 4-one can establish a new stereocenter. The facial selectivity of this addition is dictated by Felkin-Anh or related models, where the nucleophile preferentially attacks from the side opposite the largest substituent at the adjacent stereocenters. The resulting alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen methodology (e.g., Mitsunobu reaction or conversion to a sulfonate followed by substitution with azide). Such strategies have proven effective in creating new stereogenic centers with high diastereoselectivity in related heterocyclic systems. researchgate.net

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a mixture of enantiomers (a racemate), resolution techniques are employed to separate them and obtain the enantiomerically pure compounds. For an amine like this compound, classical resolution via the formation of diastereomeric salts is a widely used and effective method. mdpi.com

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. mdpi.com Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques, most commonly fractional crystallization. mdpi.com Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to liberate the desired enantiomerically pure amine.

Another powerful method for enantiomeric separation is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. mdpi.com Chiral HPLC can be used both analytically to determine the enantiomeric excess (ee) of a sample and preparatively to isolate multigram quantities of pure enantiomers. nih.gov

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the constitution and configuration of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine. A combination of one-dimensional and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals, establishes connectivity, and defines the relative stereochemistry.

The ¹H NMR spectrum provides initial information on the number and type of protons. The signals for the oxane ring protons are expected to appear in the aliphatic region, with those adjacent to the ring oxygen (H2, H6) shifted downfield. The multiplicity of these signals, governed by spin-spin coupling, reveals the number of adjacent protons and their relative orientation (axial or equatorial).

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's local electronic environment; carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C6, C7, C8) are observed at lower field compared to the other ring carbons.

Predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for the major cis-diequatorial conformer are presented in the tables below. These values are estimated based on established increments for substituted oxanes and alkylamines.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2, H6 | 3.45 | m | - |

| H3a, H5a | 1.15 | q | J ≈ 12.0 (gem), J ≈ 11.5 (ax-ax), J ≈ 4.5 (ax-eq) |

| H3e, H5e | 1.70 | m | J ≈ 12.0 (gem), J ≈ 4.5 (ax-eq), J ≈ 2.5 (eq-eq) |

| H4 | 1.55 | m | - |

| H7 | 1.40 | m | - |

| H8 | 2.75 | t | J = 6.5 |

| CH₃ (at C2, C6) | 1.18 | d | J = 6.2 |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2, C6 | 73.5 |

| C3, C5 | 39.8 |

| C4 | 33.1 |

| C7 | 36.5 |

| C8 | 40.2 |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure and confirming stereochemistry.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. Key expected correlations include:

The methyl protons (at C2/C6) coupling to H2/H6.

H2/H6 coupling to the geminal protons at H3/H5.

H3/H5 protons showing geminal (H3a-H3e) and vicinal (H3-H4) correlations.

H4 coupling to the H3/H5 protons and the methylene (B1212753) protons of the side chain (H7).

H7 coupling to H4 and the terminal methylene protons (H8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal at δ ~3.45 ppm would correlate with the carbon signal at δ ~73.5 ppm, confirming the C2/H2 and C6/H6 assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. science.govsdsu.edu Key correlations would include:

A three-bond correlation from the methyl protons to the C3/C5 carbons.

A two-bond correlation from H4 to C7 and three-bond correlations to C3/C5 and C8.

A critical three-bond correlation from the H8 protons to C4, unequivocally linking the ethylamine (B1201723) side chain to the oxane ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, providing definitive evidence for relative stereochemistry. science.gov For the proposed cis-diequatorial conformer:

Strong NOE signals would be observed between the axial protons (H2a-H4a, H3a-H5a).

NOEs between the equatorial methyl groups and the equatorial H3/H5 protons would confirm their cis relationship.

The equatorial orientation of the ethylamine side chain would be confirmed by NOEs between H4a and the H7 protons.

The 2,6-dimethyloxane ring is expected to undergo a chair-to-chair ring inversion. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial positions. Dynamic NMR studies, involving the acquisition of spectra at variable temperatures, can probe this conformational equilibrium. doi.org

Upon cooling, the rate of ring inversion would decrease. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the diastereotopic ring protons (e.g., H3a and H3e) would broaden and eventually decoalesce into two distinct sets of signals corresponding to the frozen chair conformers. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flip process, providing quantitative insight into the conformational stability of the ring system. For a substituted oxane, this barrier is expected to be in the range of 9-12 kcal/mol.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, which is used to determine the elemental composition with high confidence. For this compound (C₁₀H₂₁NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 172.1701 u.

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint. mdpi.comnih.gov A plausible fragmentation pathway for [M+H]⁺ would involve:

Loss of Ammonia (B1221849): A common fragmentation for primary amines, leading to the formation of an ion at m/z 155.1436 via the loss of NH₃.

Alpha-Cleavage: Cleavage of the C7-C8 bond, which is alpha to the nitrogen atom, would result in a stable iminium ion at m/z 30.0340 (CH₂=NH₂⁺).

Ring-Opening Pathways: Cleavage of the C-O bonds within the oxane ring, followed by subsequent fragmentations, is characteristic of cyclic ethers. A primary fragmentation could involve the cleavage adjacent to the ring oxygen, followed by the loss of a methyl group or other neutral fragments.

Side-Chain Cleavage: Cleavage of the C4-C7 bond would generate a fragment corresponding to the protonated oxane ring (m/z 129.1279) and a neutral ethylamine radical.

Analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the molecule. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. researchgate.net

N-H Vibrations: The primary amine group gives rise to characteristic bands. A medium-intensity, two-pronged absorption in the 3300-3500 cm⁻¹ region of the IR spectrum corresponds to the asymmetric and symmetric N-H stretching modes. A broad absorption in the 1590-1650 cm⁻¹ region is due to the N-H scissoring (bending) vibration.

C-H Vibrations: Strong absorptions between 2850 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl and methylene groups.

C-O Vibrations: The C-O-C ether linkage in the oxane ring will produce a strong, characteristic C-O stretching band in the IR spectrum, typically found in the 1080-1150 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration is expected to appear as a weak to medium band in the 1020-1250 cm⁻¹ range.

The low-frequency region (<1000 cm⁻¹) contains a complex series of bands corresponding to various bending and skeletal vibrations, which constitute the unique fingerprint region for the molecule. nih.gov

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (symm. & asymm.) | 3300 - 3500 |

| N-H Bend (scissoring) | 1590 - 1650 | |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 |

| CH₂ Bend (scissoring) | 1450 - 1470 | |

| Ether (C-O-C) | C-O Stretch | 1080 - 1150 |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Configuration Assignment

The presence of stereocenters at C2, C4, and C6 makes this compound a chiral molecule. Chiroptical techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light, which can be used to determine its absolute configuration. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. kud.ac.inwikipedia.org For a single enantiomer of the compound, a non-zero optical rotation would be observed, and an ORD curve would be generated.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light. nih.gov The saturated amine and ether functionalities in the molecule are weak chromophores, exhibiting n→σ* electronic transitions in the far-UV region (typically < 220 nm). Although the resulting Cotton effects are weak, they are highly sensitive to the stereochemical environment. The absolute configuration of an isolated enantiomer can be definitively assigned by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by time-dependent density functional theory (TDDFT) calculations. nih.govrsc.org A good match between the signs and relative intensities of the experimental and calculated Cotton effects for a given enantiomer allows for its unambiguous structural assignment. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for the definitive determination of molecular structure, including bond lengths, bond angles, and stereochemistry. In the context of this compound, an X-ray crystallographic study would yield an unambiguous confirmation of its solid-state conformation and provide critical insights into the intermolecular forces that govern its crystal packing.

Detailed analysis of the crystal structure would reveal a network of intermolecular interactions. Given the presence of the primary amine group, it is highly probable that hydrogen bonding plays a significant role in the crystal lattice. The amine protons can act as hydrogen bond donors, while the oxygen atom of the oxane ring and the nitrogen atom of the amine group itself can serve as hydrogen bond acceptors. These interactions are crucial in stabilizing the crystal structure and influencing the compound's physical properties, such as melting point and solubility.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, empirical data on its crystal system, space group, and unit cell dimensions are not available.

For illustrative purposes, a hypothetical data table is presented below to show the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H19NO |

| Formula Weight | 157.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.025 |

| Absorption Coefficient (mm⁻¹) | 0.07 |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies of 2 2,6 Dimethyloxan 4 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods provide a first-principles approach to describing molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is a widely used tool in organic chemistry for predicting molecular properties with high accuracy. researchgate.net For 2-(2,6-dimethyloxan-4-yl)ethan-1-amine, DFT calculations can elucidate its electronic characteristics and energetic stability.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. utas.edu.au A large gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions. Furthermore, DFT can be used to calculate thermodynamic properties such as the heat of formation and total energy, which are essential for assessing the molecule's stability relative to other isomers or compounds. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues to its intermolecular interaction patterns. researchgate.net

Illustrative DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -521.7 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 1.9 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis of the Oxane Ring and Ethan-1-amine Side Chain

The three-dimensional structure of this compound is not static, possessing significant flexibility around its rotatable single bonds and within the oxane ring. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. chemistrysteps.com

The six-membered oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for cyclohexane (B81311) and its derivatives as it minimizes both angle and torsional strain. libretexts.org However, other conformations like the boat and twist-boat are also possible, albeit at a higher energy cost. The presence of two methyl groups at the 2- and 6-positions and the ethan-1-amine group at the 4-position will influence the stability of these conformations. The substituents can occupy either axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance.

Furthermore, the ethan-1-amine side chain has rotatable C-C and C-N bonds, leading to various staggered and eclipsed rotamers. The relative orientation of the amine group with respect to the oxane ring can be described by dihedral angles, with gauche and anti conformations having different energy levels. Computational methods can map the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer and the energy barriers between different conformations. princeton.edu

Hypothetical Relative Energies of Key Conformers

| Oxane Ring Conformation | Substituent Positions | Side Chain Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | All Equatorial (cis-dimethyl) | Anti | 0.00 (Global Minimum) |

| Chair | All Equatorial (cis-dimethyl) | Gauche | 0.95 |

| Chair | Axial/Equatorial (trans-dimethyl) | Anti | 2.10 |

| Twist-Boat | - | - | 5.50 |

| Boat | - | - | 7.10 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic data, which can be used to validate experimentally obtained spectra or to aid in structure elucidation. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic shielding tensors. researchgate.net These tensors can be converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govacs.org The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers or conformers.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. DFT calculations can compute these frequencies by determining the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting theoretical spectrum shows the frequency and intensity of each vibrational mode (e.g., N-H stretching, C-H bending, C-O-C stretching). While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Hypothetical Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C2, C6 (Oxane) | 74.2 | 73.8 |

| C3, C5 (Oxane) | 38.1 | 37.5 |

| C4 (Oxane) | 35.5 | 34.9 |

| CH₂ (Ethyl) | 45.3 | 44.7 |

| CH₂-NH₂ (Ethyl) | 40.8 | 40.1 |

| CH₃ (Methyl) | 22.5 | 21.9 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time. ulisboa.pt

For this compound, an MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) to mimic its behavior in solution. researchgate.net Such a simulation can reveal:

Conformational Dynamics: How the molecule transitions between different conformations, including the flipping of the oxane ring and rotation of the side chain.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the amine group and water molecules. It can also model the arrangement of water molecules around the hydrophobic (alkyl) and hydrophilic (amine, ether) parts of the molecule. nih.gov

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant to its behavior in various chemical processes.

Docking and Molecular Modeling Studies for Ligand-Receptor Interactions (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijrti.orgbookpi.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govpharmafeatures.com

In a conceptual framework, this compound would be treated as a ligand. The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and a chosen protein target.

Sampling: A search algorithm explores many possible binding poses of the ligand within the active site of the protein, considering the ligand's conformational flexibility.

Scoring: A scoring function estimates the binding affinity for each pose, predicting how strongly the ligand binds to the receptor. The pose with the best score is considered the most likely binding mode.

The results of a docking study would provide a binding energy value (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

Structure-Property Relationship Predictions using Chemoinformatics Tools

Chemoinformatics applies information technology to solve chemical problems, often by analyzing large datasets of chemical information. Quantitative Structure-Property Relationship (QSPR) models are a key tool in this field, creating mathematical relationships between a molecule's structure and its physicochemical properties. nih.govnih.govajol.infomdpi.com

For this compound, chemoinformatics tools can rapidly calculate a wide range of molecular descriptors from its 2D or 3D structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Predicted Physicochemical Properties and Molecular Descriptors

| Descriptor | Hypothetical Value | Description |

|---|---|---|

| Molecular Weight | 157.27 g/mol | The mass of one mole of the substance. |

| logP (Octanol-Water Partition Coefficient) | 1.85 | A measure of the molecule's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The number of groups that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and Oxane Oxygen) | The number of sites that can accept a hydrogen atom in a hydrogen bond. |

If experimental data were available for a series of related oxane amines, a QSPR model could be developed. This model could then predict properties for new, unsynthesized compounds, accelerating the discovery of molecules with desired characteristics.

Chemical Reactivity and Derivatization Strategies

Transformations of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a Brønsted-Lowry base, enabling a variety of reactions at this position.

The primary amine of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine is readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed smoothly in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are known for their chemical stability.

Table 1: Examples of Amide and Sulfonamide Formation

| Starting Material | Reagent | Product |

| This compound | Acetyl chloride | N-(2-(2,6-Dimethyloxan-4-yl)ethyl)acetamide |

| This compound | Benzoic anhydride | N-(2-(2,6-Dimethyloxan-4-yl)ethyl)benzamide |

| This compound | p-Toluenesulfonyl chloride | N-(2-(2,6-Dimethyloxan-4-yl)ethyl)-4-methylbenzenesulfonamide |

The introduction of alkyl or acyl groups at the nitrogen atom can be achieved through various synthetic methods. N-alkylation can be accomplished by reacting the primary amine with alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to mono-alkylation. N-acylation, as discussed previously, readily forms amides.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product |

| N-Alkylation (via reductive amination) | 1. Acetaldehyde2. Sodium borohydride (B1222165) | N-Ethyl-2-(2,6-dimethyloxan-4-yl)ethan-1-amine |

| N-Acylation | Propionyl chloride | N-(2-(2,6-Dimethyloxan-4-yl)ethyl)propionamide |

The primary amine is a suitable precursor for the synthesis of urea, thiourea, and guanidine (B92328) derivatives. Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas. Guanidines can be prepared through the reaction of the amine with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride.

Table 3: Synthesis of Urea, Thiourea, and Guanidine Derivatives

| Desired Product | Reagent | Product Name |

| Urea | Phenyl isocyanate | 1-(2-(2,6-Dimethyloxan-4-yl)ethyl)-3-phenylurea |

| Thiourea | Methyl isothiocyanate | 1-(2-(2,6-Dimethyloxan-4-yl)ethyl)-3-methylthiourea |

| Guanidine | 1H-Pyrazole-1-carboxamidine hydrochloride | 1-(2-(2,6-Dimethyloxan-4-yl)ethyl)guanidine |

Condensation of the primary amine with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. These reactions are typically reversible and are often driven to completion by the removal of water. While enamines can also be formed from primary amines, they are generally less stable than the corresponding imines.

Table 4: Imine Formation

| Aldehyde/Ketone | Product |

| Benzaldehyde | (E)-N-Benzylidene-2-(2,6-dimethyloxan-4-yl)ethan-1-amine |

| Acetone | N-(Propan-2-ylidene)-2-(2,6-dimethyloxan-4-yl)ethan-1-amine |

Reactions Involving the Oxane Ring System

The saturated oxane ring is generally less reactive than the primary amine. However, under specific conditions, functionalization of the ring is possible.

The C-H bonds of the oxane ring are relatively inert. However, modern synthetic methods, such as C-H activation/functionalization reactions, could potentially be employed to introduce new substituents onto the ring. These reactions often require specific catalysts and directing groups to achieve regioselectivity. For instance, radical-based reactions could introduce halogens onto the ring, which could then be further elaborated. The feasibility and outcome of such reactions on the this compound scaffold would require experimental investigation.

Ring-Opening and Ring-Expansion Reactions

The oxane ring, a saturated six-membered heterocycle containing oxygen, is generally stable and less prone to ring-opening reactions compared to its strained three- or four-membered counterparts (e.g., oxiranes and oxetanes). Reactions to cleave the C-O bonds in an oxane ring typically require harsh conditions, such as strong acids or specific catalytic systems.

For this compound, hypothetical ring-opening reactions would involve the cleavage of one of the two C-O bonds within the oxane ring, which could lead to the formation of a linear amino alcohol. However, no experimental data documenting such a reaction for this specific molecule has been reported.

Similarly, ring-expansion reactions, which would transform the six-membered oxane into a larger seven- or eight-membered ring, are a known class of reactions in organic synthesis. These transformations can be promoted by various reagents and conditions. Nevertheless, a review of the literature provided no instances of ring-expansion studies conducted on the 2-(2,6-dimethyloxan-4-yl) scaffold.

Synthesis of Polyfunctionalized Derivatives

The presence of a primary amine group in this compound makes it a versatile building block for the synthesis of more complex molecules. Primary amines are nucleophilic and can readily participate in a wide range of reactions, including acylation, alkylation, and condensation. These reactions would allow for the introduction of new functional groups, thereby creating polyfunctionalized derivatives. However, specific examples of such derivatizations for this compound are not documented.

Conjugation with Other Chemical Moieties

Conjugation involves linking a molecule to other chemical entities, such as bioactive compounds, polymers, or reporter molecules. The primary amine of this compound would be an ideal handle for conjugation, typically through the formation of a stable amide, urea, or sulfonamide bond. This strategy is widely used in medicinal chemistry to modify the properties of a parent molecule. There is currently no published research detailing the conjugation of this compound to any other chemical moiety.

Research Applications and Utility in Chemical Sciences

Design Principle for Molecular Scaffolds in Chemical Biology Research (without explicit biological activity or clinical data)

The design of molecular scaffolds for chemical biology research is a strategic endeavor focused on creating core structures that can be systematically modified to explore chemical space and interact with biological systems in a controlled manner. The compound 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine serves as an exemplary scaffold, embodying key principles of modern chemical biology research, particularly the emphasis on three-dimensional, sp³-rich architectures.

The tetrahydropyran (B127337) (THP) ring is a prevalent motif in numerous natural products, and its incorporation into molecular scaffolds is a well-established strategy in medicinal chemistry and chemical biology. nih.govresearchgate.net The utility of the THP moiety lies in its conformational flexibility and its capacity to present substituents in well-defined spatial orientations. nih.gov The design of scaffolds like This compound is guided by several key principles aimed at maximizing their utility as platforms for generating diverse chemical libraries.

A primary design consideration is the inherent three-dimensionality conferred by the sp³-hybridized carbon atoms of the oxane ring. Unlike flat, aromatic, sp²-rich structures, which have been historically prevalent in screening libraries, sp³-rich scaffolds provide a more comprehensive exploration of three-dimensional chemical space. d-nb.infonih.gov This structural complexity can lead to more specific and nuanced interactions with the intricate surfaces of biological macromolecules.

The ethanamine side chain at the 4-position provides a crucial vector for diversification. The primary amine is a versatile functional handle that allows for the attachment of a wide array of chemical moieties through well-established reactions like amidation, reductive amination, and sulfonylation. nih.gov This enables the systematic generation of a library of analogues where the properties of the appended group can be varied to probe for specific chemical or physical characteristics.

The design of a library based on the This compound scaffold would involve the systematic variation of its key structural features. This includes altering the stereochemistry of the 2,6-dimethyl groups, modifying the length and nature of the linker at the 4-position, and diversifying the functional group appended to the amine. Each of these modifications allows for a controlled exploration of the scaffold's chemical and conformational space.

The table below illustrates a hypothetical set of derivatives based on the This compound scaffold, showcasing how systematic modifications can be used to modulate key physicochemical properties. These properties are critical in the design of chemical tools for probing biological systems, influencing factors such as solubility, cell permeability, and non-specific binding.

| Compound ID | Scaffold Base | R Group (at ethan-1-amine) | Molecular Weight (g/mol) | Calculated logP | Fraction of sp³ Carbons |

|---|---|---|---|---|---|

| Scaffold-001 | cis-2,6-dimethyl | -H | 157.26 | 1.2 | 0.89 |

| Scaffold-002 | trans-2,6-dimethyl | -H | 157.26 | 1.3 | 0.89 |

| Scaffold-003 | cis-2,6-dimethyl | -C(O)CH₃ | 199.29 | 1.0 | 0.82 |

| Scaffold-004 | trans-2,6-dimethyl | -C(O)CH₃ | 199.29 | 1.1 | 0.82 |

| Scaffold-005 | cis-2,6-dimethyl | -SO₂Ph | 297.42 | 2.5 | 0.60 |

| Scaffold-006 | trans-2,6-dimethyl | -SO₂Ph | 297.42 | 2.6 | 0.60 |

Future Research Directions and Unexplored Avenues

Development of Biocatalytic Approaches for Synthesis

The synthesis of chiral amines is a critical endeavor in organic chemistry, as these compounds are foundational to many pharmaceuticals. acs.org Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. diva-portal.orgnih.gov For a molecule like 2-(2,6-dimethyloxan-4-yl)ethan-1-amine, which contains multiple stereocenters, biocatalysis is a particularly promising avenue.

Future research could focus on employing ω-transaminases (ω-TAs) for the asymmetric synthesis of this amine from a corresponding ketone precursor. mdpi.commdpi.com Transaminases are renowned for their excellent enantioselectivity in converting ketones to chiral amines. diva-portal.orgrsc.org The development of a biocatalytic route would involve screening a library of existing transaminases or engineering new enzyme variants with specific activity towards the bulky 2,6-dimethyloxane moiety. mdpi.com Researchers could also explore multi-enzyme cascades, where one enzyme produces the ketone intermediate which is then aminated in the same pot, improving process efficiency. almacgroup.com

Table 1: Potential Biocatalytic Enzymes for Amine Synthesis

| Enzyme Class | Reaction Type | Key Advantages |

|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric amination of ketones | Excellent enantioselectivity, broad substrate scope. diva-portal.orgrsc.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | High atom economy, uses ammonia (B1221849) directly. nih.gov |

| Imine Reductases (IREDs) | Reduction of pre-formed imines | Complements transaminase chemistry, excellent stereoselectivity. nih.govmdpi.com |

This approach not only promises access to enantiomerically pure forms of the target molecule but also aligns with the principles of sustainable chemistry by operating under mild conditions and reducing reliance on heavy metal catalysts. hims-biocat.eu

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.com For the synthesis of heterocyclic compounds like this compound, flow chemistry could enable transformations that are difficult or hazardous in batch, such as those involving high pressures, temperatures, or unstable intermediates. springerprofessional.desci-hub.se

Future work should explore multi-step, "telescoped" flow syntheses where intermediates are generated and consumed in a continuous sequence without isolation. uc.pt This could dramatically reduce synthesis time and waste. Furthermore, integrating flow reactors with automated synthesis platforms can accelerate reaction optimization. researchgate.net These platforms can systematically vary parameters like temperature, residence time, and reagent stoichiometry, using integrated analytical tools like LC-MS and NMR to rapidly identify optimal conditions. nih.gov This high-throughput experimentation approach would be invaluable for developing an efficient and robust synthesis for the target amine. researchgate.net

The combination of flow chemistry with robotics and artificial intelligence represents the next frontier, enabling "closed-loop" discovery where an algorithm designs, executes, and analyzes experiments, then uses the results to plan the next iteration. nih.govnih.gov

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a chemical compound are critical, particularly in the pharmaceutical industry, as they influence stability, solubility, and bioavailability. symbiosisonlinepublishing.comuga.edu Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. jagiellonskiecentruminnowacji.pl These different forms, or polymorphs, can have distinct physical and chemical properties. mdpi.com

For this compound, a crucial area of future research is a thorough investigation of its potential to form polymorphs, hydrates, or solvates. allfordrugs.com It is estimated that over half of all active pharmaceutical ingredients (APIs) exhibit polymorphism. symbiosisonlinepublishing.comjagiellonskiecentruminnowacji.pl A comprehensive screening program would be necessary to identify all possible solid forms and to determine the most thermodynamically stable form, which is typically preferred for development to avoid unexpected transformations during manufacturing or storage. uga.edu

Table 2: Key Techniques for Solid-State Characterization

| Analytical Technique | Information Gained |

|---|---|

| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" for each crystalline form. jagiellonskiecentruminnowacji.pl |

| Differential Scanning Calorimetry (DSC) | Measures melting points, phase transitions, and heat capacity. uga.edu |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and quantifies solvent/water content. uga.edu |

| Solid-State NMR (ssNMR) | Provides detailed information on the molecular structure and packing in the crystal lattice. uga.edu |

Understanding the solid-state landscape of this compound is essential for any potential application where its physical form is important.

Advanced Mechanistic Studies of Reaction Pathways

A deep understanding of the reaction mechanism is fundamental to optimizing any synthetic process. Future research should employ advanced analytical techniques to elucidate the step-by-step pathway for the synthesis of this compound. In-situ monitoring, which analyzes the reaction as it happens without taking samples, is a powerful tool for this purpose. mt.com

Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) can track the concentration of reactants, intermediates, and products in real-time. mt.comacs.org This allows for the identification of transient species that might be missed by traditional offline analysis and provides rich kinetic data. spectroscopyonline.com Similarly, in-situ mass spectrometry can offer real-time detection of reaction components directly from the reaction mixture, providing detailed insights into molecular adsorption and activation dynamics, especially in catalytic systems. acs.org Combining these experimental techniques with computational modeling, such as Density Functional Theory (DFT), can provide a holistic view of the reaction, detailing transition states and energy barriers, thereby guiding the rational design of more efficient catalysts and reaction conditions.

Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

For this compound, future research could leverage AI for several purposes:

Retrosynthesis: AI tools can propose novel and efficient synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. mindmapai.app

Reaction Optimization: ML models can predict reaction yields and identify optimal conditions (temperature, solvent, catalyst) with far fewer experiments than traditional methods. sesjournal.commpdata.fr This is achieved by learning complex patterns from experimental data. inl.gov

Property Prediction: AI can be used to predict the physicochemical and biological properties of the target molecule before it is even synthesized, helping to prioritize research efforts.

Exploration of Gas-Phase Chemistry and Ion-Molecule Reactions

Studying the intrinsic properties of a molecule in the gas phase, free from solvent effects, can reveal fundamental aspects of its reactivity and structure. Mass spectrometry is the primary tool for investigating gas-phase ion chemistry. wikipedia.org

Future research could involve using techniques like chemical ionization (CI) mass spectrometry to study ion-molecule reactions involving protonated this compound. scripps.eduiastate.edu In CI, a reagent gas is ionized, and these ions then react with the analyte molecule, often through proton transfer. iastate.edu By varying the reagent gas, one can probe the proton affinity and gas-phase basicity of the target amine. fiveable.me

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the ionized molecule. This provides valuable structural information and insights into the bond strengths within the molecule. Comparing these gas-phase results with solution-phase behavior can help delineate the role of solvation in the amine's properties and reactivity. aip.orgcore.ac.uk Lower molecular weight amines are often gases or volatile liquids, and their behavior in the gas phase can influence atmospheric chemistry. mdpi.comncert.nic.inbritannica.comlibretexts.org

Q & A

Q. What toxicological studies are needed given the lack of comprehensive data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.